(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-8-16(21-25-12)18(23)22-6-4-13(5-7-22)10-24-17-9-15(14-2-3-14)19-11-20-17/h8-9,11,13-14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGXFVFMBANDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.415 g/mol. Its structure features several functional groups, including a piperidine ring, a pyrimidine derivative, and an isoxazole moiety, which suggest diverse biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen that is common in many pharmaceuticals. |
| Cyclopropyl Group | A three-membered carbon ring that can influence the compound's reactivity and binding properties. |
| Pyrimidine Derivative | Contributes to the compound's potential for interacting with nucleic acids and enzymes. |
| Isoxazole Moiety | Associated with various biological activities, including anti-inflammatory and analgesic effects. |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Effects : The piperidine component is known for its potential neuroprotective properties, which may be relevant in treating neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The compound interacts with specific receptors or enzymes in the body, modulating their activity.
- It may also affect signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific cancer cell lines effectively. For example:
- Study on Breast Cancer Cells : A study reported that this compound reduced cell viability by 50% at concentrations as low as 10 µM after 48 hours of treatment.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Mouse Model of Tumor Growth : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity |
|---|---|
| 4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Moderate anticancer activity |
| 4-Cyclopropyl-6-(1-(2-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Weak antimicrobial properties |
| 4-Cyclopropyl-6-(1-(4-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Neuroprotective effects observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs inferred from the evidence:
Key Observations:
Core Flexibility vs. Rigidity: The target compound’s piperidinyl-methanone core offers moderate flexibility compared to the piperazinyl-methanone in , which may influence binding kinetics in enzymatic pockets.
Substituent Effects :
- The cyclopropyl group on the pyrimidine ring in the target compound enhances lipophilicity (logP ~2.5) compared to the methylthio group in (logP ~1.8), suggesting better membrane permeability.
- The 5-methylisoxazole moiety, common to both the target compound and , may confer resistance to oxidative metabolism, a feature critical for oral bioavailability.
Bioactivity Hypotheses :
Pharmacological and Toxicological Considerations
- Selectivity : The piperidine scaffold in the target compound may reduce off-target effects compared to piperazine derivatives, which often exhibit broader receptor interactions .
- Metabolic Stability : Isoxazole rings are less prone to CYP450-mediated metabolism than triazoles, suggesting a longer half-life for the target compound compared to .
Preparation Methods
Synthesis of 6-Cyclopropylpyrimidin-4-ol
The pyrimidine ring is constructed via Biginelli cyclocondensation or Guareschi-Thorpe synthesis . Patent WO2019238633A1 describes cyclopropanation of pyrimidine precursors using cyclopropyl Grignard reagents (e.g., cyclopropylmagnesium bromide) under anhydrous THF at −78°C. For 6-cyclopropylpyrimidin-4-ol, a regioselective substitution at the 4-position is achieved using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acid.
Typical Conditions :
Etherification of 4-(Hydroxymethyl)piperidine
The hydroxymethylpiperidine scaffold is coupled with 6-cyclopropylpyrimidin-4-ol via Mitsunobu reaction or Williamson ether synthesis . Patent US20110053949A1 prioritizes Williamson etherification due to scalability.
Procedure :
- Activation : 6-Cyclopropylpyrimidin-4-ol (1 eq) is deprotonated with NaH (1.2 eq) in THF.
- Alkylation : 4-(Chloromethyl)piperidine hydrochloride (1.1 eq) is added at 0°C, then stirred at 60°C for 12 h.
- Workup : Quenched with H₂O, extracted with EtOAc, and purified via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 12 h |
| Yield | 85% |
| Purity (HPLC) | 98.5% |
Acylation of Piperidine with 5-Methylisoxazole-3-carbonyl Chloride
The final acylation employs Schotten-Baumann conditions (aqueous base) or DCM/Et₃N for moisture-sensitive substrates. Patent WO2019238633A1 reports using HATU as a coupling agent for sterically hindered amines.
Optimized Protocol :
- Substrate : 4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (1 eq)
- Acylating Agent : 5-Methylisoxazole-3-carbonyl chloride (1.2 eq)
- Base : DIEA (3 eq)
- Solvent : DCM (0.1 M)
- Time : 4 h at 25°C
- Yield : 91%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.45 (s, 1H, isoxazole-H), 4.52 (s, 2H, OCH₂), 3.85–3.70 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃-isoxazole), 1.90–1.50 (m, 5H, piperidine/cyclopropane-H).
- ¹³C NMR : δ 170.2 (C=O), 165.8 (pyrimidine-C4), 158.1 (isoxazole-C3), 102.4 (pyrimidine-C6), 68.9 (OCH₂), 52.1 (piperidine-NCH₂), 12.4 (cyclopropane-CH₂).
Mass Spectrometry (MS)
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route involves reductive amination of 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine with 5-methylisoxazole-3-carbaldehyde using NaBH₃CN. However, this method yields <60% due to competing imine hydrolysis.
Solid-Phase Synthesis
Patent US20110053949A2 explores Wang resin-supported synthesis for parallel library generation, though scalability remains challenging.
Industrial Scalability and Challenges
- Cost Drivers : Cyclopropylboronic acid (~$120/g) and Pd catalysts dominate expenses.
- Purification : Silica chromatography is replaced with recrystallization (hexane/EtOAc) for batch >1 kg.
- Byproducts : Over-alkylation (<5%) is mitigated by stoichiometric control.
Q & A
What are the key challenges in synthesizing (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis route design and yield optimization.
Methodological Answer :
Synthesis of this compound involves multi-step reactions, including cyclopropane functionalization, piperidine derivatization, and coupling of the isoxazole moiety. Key challenges include steric hindrance during cyclopropane-pyrimidine coupling and instability of intermediates.
- Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Employ HPLC-MS for real-time monitoring of intermediate stability, particularly the cyclopropylpyrimidine intermediate, which is prone to ring-opening under acidic conditions .
- For coupling reactions, prioritize Pd-catalyzed cross-coupling over nucleophilic substitution to minimize byproducts .
How can computational methods enhance the understanding of this compound’s reactivity and biological interactions?
Advanced Research Focus : Integration of computational and experimental data.
Methodological Answer :
- Reactivity Prediction :
Use quantum chemical calculations (e.g., DFT) to model reaction pathways, such as the activation energy for piperidinyl-oxygen bond formation. Compare computed transition states with experimental kinetics to validate mechanisms . - Binding Studies :
Perform molecular docking simulations with target proteins (e.g., kinases or GPCRs) to predict binding affinity. Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants (KD) . - Data Integration :
Apply machine learning to correlate structural features (e.g., cyclopropyl group orientation) with bioactivity data from high-throughput screens .
How should researchers resolve contradictions in bioactivity data across different assay systems?
Advanced Research Focus : Data validation and mechanistic analysis.
Methodological Answer :
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects.
- Stepwise Validation :
- Dose-Response Curves : Confirm activity across multiple concentrations in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays).
- Metabolite Screening : Use LC-HRMS to identify potential metabolites that may interfere with assays .
- Target Engagement Studies : Employ thermal shift assays (TSA) or CETSA to verify direct binding to the intended target .
- Structural Analog Comparison :
Compare results with structurally similar compounds (e.g., piperidine-containing analogs from ) to isolate structure-activity relationships (SAR).
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Basic Research Focus : Physicochemical characterization.
Methodological Answer :
- Stability Profiling :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13). Monitor degradation products via UHPLC-PDA-ELSD .
- Solubility Assessment : Use dynamic light scattering (DLS) to quantify aggregation in simulated biological fluids (e.g., PBS with 0.01% Tween-80).
- Solid-State Analysis :
Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to assess crystallinity and polymorphic transitions, which affect bioavailability .
How can researchers design experiments to investigate the role of the cyclopropyl group in target selectivity?
Advanced Research Focus : Functional group contribution analysis.
Methodological Answer :
- Isosteric Replacement :
Synthesize analogs replacing the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) or non-cyclic substituents. Compare their binding kinetics using isothermal titration calorimetry (ITC) . - Free Energy Perturbation (FEP) :
Use molecular dynamics simulations to calculate the ΔΔG of binding for cyclopropyl vs. non-cyclopropyl analogs, correlating with experimental IC50 values . - Crystallography :
Solve co-crystal structures of analogs with the target protein to visualize cyclopropyl-protein interactions (e.g., hydrophobic packing vs. steric clashes) .
What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Focus : Process chemistry and chiral resolution.
Methodological Answer :
- Chiral Stationary Phases (CSP) :
Use preparative HPLC with amylose-based CSP for large-scale separation of enantiomers. Validate purity via circular dichroism (CD) spectroscopy . - Asymmetric Catalysis :
Optimize chiral ligand-metal complexes (e.g., Ru-BINAP) for stereoselective cyclopropanation or piperidine functionalization . - In-Process Controls (IPC) :
Implement online FTIR to monitor reaction progress and detect racemization during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
